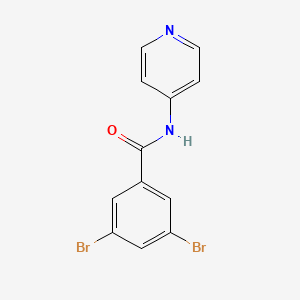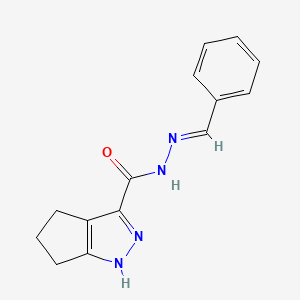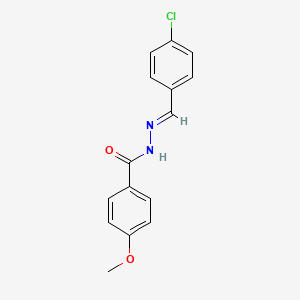![molecular formula C20H17Cl3N4OS B11993512 2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11993512.png)
2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE is a complex organic compound with the molecular formula C20H17Cl3N4OS and a molecular weight of 467.808 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and a trichloroethyl group, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with trichloroacetyl chloride under controlled conditions to form the trichloroethyl intermediate. This intermediate is further reacted with a suitable amine to introduce the carbothioyl group, followed by acetylation to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted trichloroethyl derivatives.
Applications De Recherche Scientifique
2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-PH-N-(2,2,2-TRICHLORO-1-(((4-TRITYLANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE
- 2-PH-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE
- 2-PH-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE
Uniqueness
What sets 2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE apart from similar compounds is its unique combination of a quinoline moiety and a trichloroethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H17Cl3N4OS |
|---|---|
Poids moléculaire |
467.8 g/mol |
Nom IUPAC |
2-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C20H17Cl3N4OS/c21-20(22,23)18(26-16(28)12-13-6-2-1-3-7-13)27-19(29)25-15-10-4-8-14-9-5-11-24-17(14)15/h1-11,18H,12H2,(H,26,28)(H2,25,27,29) |
Clé InChI |
YZBWADVUVUNZCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11993430.png)


![4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide](/img/structure/B11993446.png)

![4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11993455.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11993479.png)

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylphenyl)methylidene]aniline](/img/structure/B11993490.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate](/img/structure/B11993498.png)
![8-(3,4,5-trimethoxyphenyl)-2,5,12,14-tetraoxatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11993503.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11993509.png)
